molecular formula C14H13NO3S B11636058 Methyl 2-[(thiophen-2-ylacetyl)amino]benzoate

Methyl 2-[(thiophen-2-ylacetyl)amino]benzoate

Cat. No.: B11636058
M. Wt: 275.32 g/mol
InChI Key: NIPKURHATMFLJI-UHFFFAOYSA-N
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Description

Methyl 2-[(thiophen-2-ylacetyl)amino]benzoate is an organic compound that features a thiophene ring and a benzoate ester. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including Methyl 2-[(thiophen-2-ylacetyl)amino]benzoate, often involves condensation reactions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of Methyl 2-[(thiophen-2-ylacetyl)amino]benzoate involves its interaction with specific molecular targets and pathways. Thiophene derivatives can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, some thiophene derivatives act as voltage-gated sodium channel blockers, while others inhibit specific enzymes involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[(thiophen-2-ylacetyl)amino]benzoate is unique due to its specific combination of a thiophene ring and a benzoate ester, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H13NO3S

Molecular Weight

275.32 g/mol

IUPAC Name

methyl 2-[(2-thiophen-2-ylacetyl)amino]benzoate

InChI

InChI=1S/C14H13NO3S/c1-18-14(17)11-6-2-3-7-12(11)15-13(16)9-10-5-4-8-19-10/h2-8H,9H2,1H3,(H,15,16)

InChI Key

NIPKURHATMFLJI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CC2=CC=CS2

Origin of Product

United States

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